molecular formula C20H23N3O3S B2469947 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034495-18-4

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2469947
CAS No.: 2034495-18-4
M. Wt: 385.48
InChI Key: RVWYJHHYPTUMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic compound. It contains a pyridine ring and a tetrahydronaphthalene (tetralin) ring, both of which are common structures in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrrolidinone ring, and a tetralin ring. These rings would be connected by a methylene (-CH2-) group and a sulfonamide (-SO2NH2) group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure, the presence of functional groups, and its stereochemistry. These properties could include things like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Optically Active Derivatives and Herbicidal Activity : A study focused on novel herbicidally active sulfonamide compounds with a chiral carbon in the oxirane moiety. Through chemical methods, including Sharpless asymmetric chlorohydroxylation, enantiomers of related sulfonamide compounds were synthesized, demonstrating the importance of stereochemistry in herbicidal effectiveness. The (S)-isomers were identified as the active forms, highlighting the compound's potential in agricultural applications (Hosokawa et al., 2001).

Magnetic Anisotropy in Cobalt(ii)-Sulfonamide Complexes : Research on cobalt(ii) complexes with systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand revealed subtle variations in CoN4 coordination geometry. The study showed that axial zero-field splitting parameters (D) are subtly correlated with coordination geometric variation, influenced by the peripheral substituted groups. This provides insights into designing magnetic materials with tailored properties (Wu et al., 2019).

Biological Activity and Applications

Sulfonamide Hybrids with Pharmacological Activities : Sulfonamides are a crucial class of drugs with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects. The review highlights recent advances in sulfonamide hybrids, showing the versatility of sulfonamide compounds in drug development. This underscores the compound's relevance in synthesizing hybrids with enhanced biological activities (Ghomashi et al., 2022).

Catalysis and Synthetic Applications

Organocatalysis and Highly Stereoselective Reactions : The compound has been used as an organocatalyst for highly stereoselective Michael addition reactions. This demonstrates its utility in organic synthesis, particularly in creating compounds with high enantiomeric excess and diastereoselectivity, essential for pharmaceutical synthesis and material science (Syu et al., 2010).

Supramolecular Chemistry

Supramolecular Structures and Hydrogen Bonding : The study of isomeric sulfonamides revealed differences in hydrogen-bonding arrangements, contributing to the understanding of molecular interactions in supramolecular chemistry. This information is vital for designing new materials and drugs by exploiting these molecular interactions (Kosutić Hulita et al., 2005).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s hard to provide details on the safety and hazards of this compound .

Future Directions

The future directions for a compound like this would likely involve further studies to determine its properties and potential applications. This could include testing its biological activity, studying its reactivity, or developing new synthetic routes .

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-20-6-3-11-23(20)19-12-15(9-10-21-19)14-22-27(25,26)18-8-7-16-4-1-2-5-17(16)13-18/h7-10,12-13,22H,1-6,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWYJHHYPTUMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.